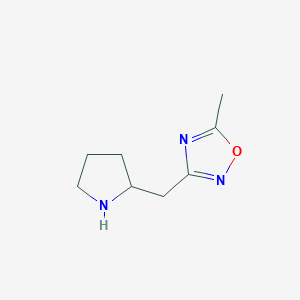![molecular formula C7H11ClN2O2S2 B2512215 4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride CAS No. 1989671-89-7](/img/structure/B2512215.png)
4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride is a synthetic organic compound with a complex structure that includes a thieno[3,2-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the thieno[3,2-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The sulfonamide group is then introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways critical for cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-c]pyridine derivatives: Compounds with similar core structures but different functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic cores.
Uniqueness
4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride is unique due to its specific combination of the thieno[3,2-c]pyridine core and the sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2.ClH/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7;/h3,9H,1-2,4H2,(H2,8,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJUEASNWDYXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
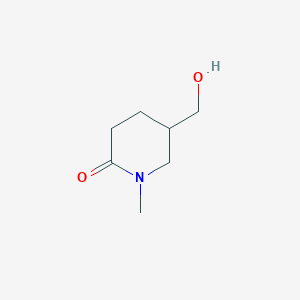
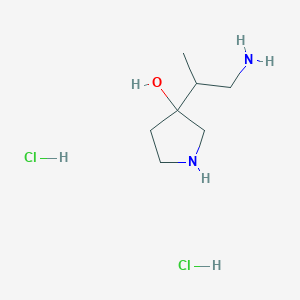
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)
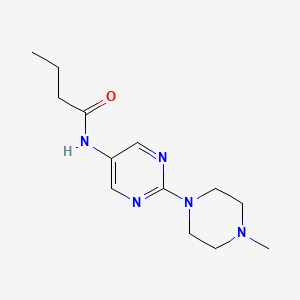
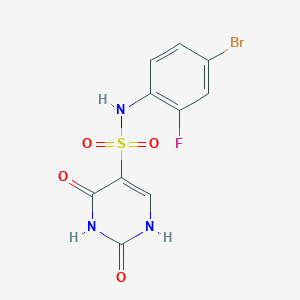
![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)

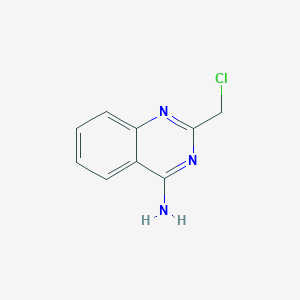
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512146.png)
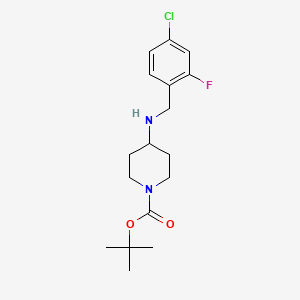
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)
